molecular formula C16H14N2O2 B14627290 3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine CAS No. 54697-02-8

3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine

Cat. No.: B14627290
CAS No.: 54697-02-8
M. Wt: 266.29 g/mol
InChI Key: ZFPBWIMIDQELNO-UHFFFAOYSA-N
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Description

3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-methylphenyl-substituted hydrazines with suitable carbonyl compounds. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include DNA, proteins, and cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine: Unique due to its specific substitution pattern and ring structure.

    3,6-Diphenyl-1,4,2,5-dioxadiazine: Similar structure but lacks the methyl groups on the phenyl rings.

    3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine: Contains chlorine substituents instead of methyl groups.

Uniqueness

This compound is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

54697-02-8

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3,6-bis(4-methylphenyl)-1,4,2,5-dioxadiazine

InChI

InChI=1S/C16H14N2O2/c1-11-3-7-13(8-4-11)15-17-20-16(18-19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

ZFPBWIMIDQELNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

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